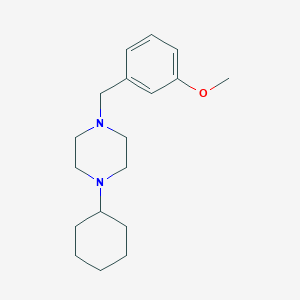
1-cyclohexyl-4-(3-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has been widely used in scientific research for its unique properties and potential therapeutic applications.
作用机制
1-cyclohexyl-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in regulating mood, anxiety, and behavior. This compound can also act as an antagonist at the 5-HT3 receptor, which is involved in nausea and vomiting. The exact mechanism of action of this compound is not fully understood, but it is thought to involve changes in intracellular signaling pathways and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and alter anxiety-related behavior. This compound has also been shown to affect body temperature, heart rate, and blood pressure in animals.
实验室实验的优点和局限性
1-cyclohexyl-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. This compound can also be used as a tool compound to study the role of serotonin receptors in various physiological processes. However, this compound also has some limitations. It has a relatively short half-life and can rapidly metabolize in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for research on 1-cyclohexyl-4-(3-methoxybenzyl)piperazine. One area of interest is the potential therapeutic applications of this compound. It has been suggested that this compound could be used to treat anxiety disorders, depression, and other mood disorders. However, more research is needed to fully understand the potential benefits and risks of this compound as a therapeutic agent. Another area of interest is the development of new compounds that target serotonin receptors more selectively and effectively than this compound. This could lead to the development of new drugs for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanisms of action of this compound and other piperazine compounds, which could lead to new insights into the role of serotonin receptors in health and disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties and potential therapeutic applications. This compound acts as a partial agonist at the 5-HT1A and 5-HT2A receptors and can affect behavior, mood, and physiological processes. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new therapeutic agents and a better understanding of the mechanisms of action of piperazine compounds.
合成方法
1-cyclohexyl-4-(3-methoxybenzyl)piperazine can be synthesized by reacting 1-cyclohexylpiperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been used in various scientific research studies, including neuropharmacology, toxicology, and behavioral studies. This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction can lead to changes in neurotransmitter release and can affect behavior and mood.
属性
IUPAC Name |
1-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUWBZSRBUWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
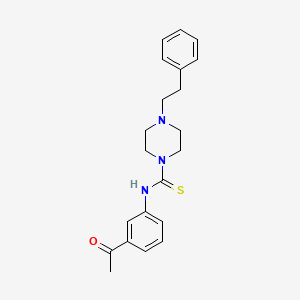
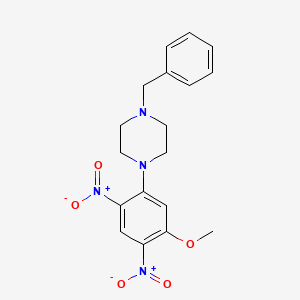
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
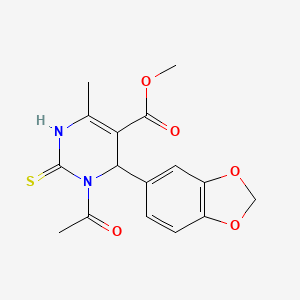
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
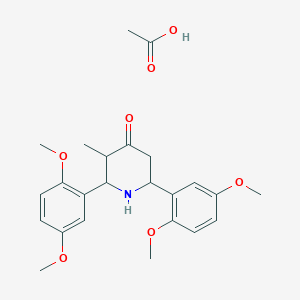
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)